LogP and Lipophilicity Differentiation vs. 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine
2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine exhibits a computed LogP of 0.547 , which is higher than the LogP of -0.51 reported for the structurally analogous 2-methyl-2-(4-methylpiperazin-1-yl)propan-1-amine (CAS 21404-92-2) .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.547 (computed) |
| Comparator Or Baseline | 2-methyl-2-(4-methylpiperazin-1-yl)propan-1-amine (CAS 21404-92-2): -0.51 (computed) |
| Quantified Difference | Approximately 1.06 LogP units higher |
| Conditions | Computed property; standard LogP calculation models |
Why This Matters
A difference of >1 LogP unit can significantly impact compound solubility and permeability, making one compound more suitable for specific medicinal chemistry campaigns.
